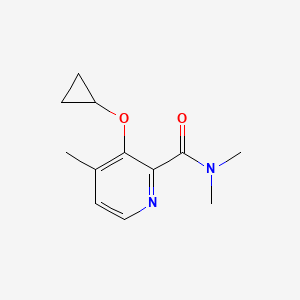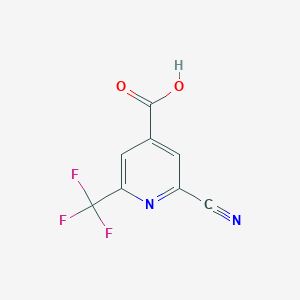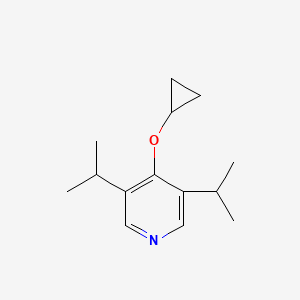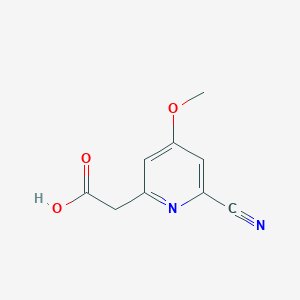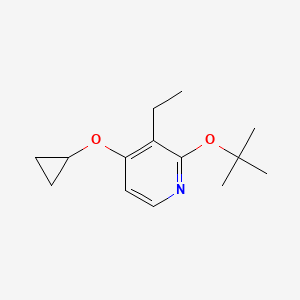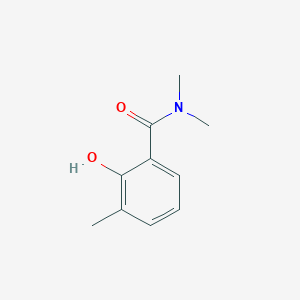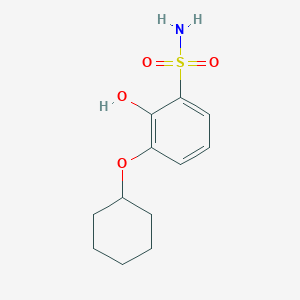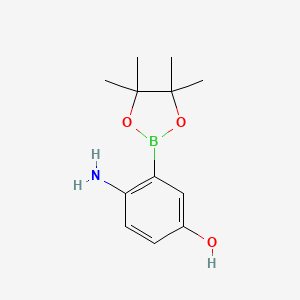
4-Hydroxy-2,6-diacetylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is known for its distinctive structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups
Vorbereitungsmethoden
The synthesis of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone can be compared to other similar compounds, such as:
1-(3-Hydroxypyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the position of the hydroxyl group, leading to distinct chemical properties and reactivity.
1-(5-Hydroxy-2-pyridinyl)ethanone: Another similar compound with variations in the substitution pattern on the pyridine ring, affecting its biological activity and applications.
The uniqueness of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2,6-diacetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
InChI-Schlüssel |
FVPHNIYDLNHZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


